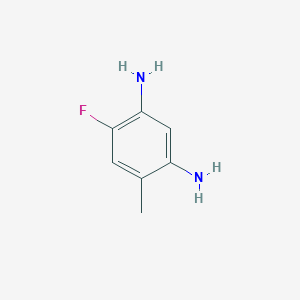

4-Fluoro-6-methylbenzene-1,3-diamine

概要

説明

4-Fluoro-6-methylbenzene-1,3-diamine, also known as 4F-MDA, is a chemical compound that belongs to the class of substituted amphetamines. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.

科学的研究の応用

Synthesis and Biological Activity

4-Fluoro-6-methylbenzene-1,3-diamine is utilized in the synthesis of structurally complex phosphazene compounds, demonstrating significant antimicrobial and cytotoxic activities. For instance, its derivative showed activity against S. aureus and exhibited cytotoxicity against fibroblast and breast cancer cells, suggesting its potential in developing antimicrobial and cancer therapeutic agents (Elmas et al., 2020). Additionally, fluorinated Schiff bases derived from 1,2,4-triazoles, synthesized using 4-fluoro analogs, displayed promising antiproliferative effects against several cancer cell lines, highlighting its role in cancer research (Kumar et al., 2013).

Material Science and Engineering

In the field of materials science, 4-Fluoro-6-methylbenzene-1,3-diamine contributes to the development of polyimides with high thermal stability and glass transition temperatures. These materials, synthesized from diamines including 4-fluoro derivatives, exhibit enhanced properties suitable for high-performance engineering applications, such as advanced electronics and coatings, due to their amorphous nature and low water absorption rates (Morikawa et al., 2012). Furthermore, the synthesis of poly(keto ether ether amide)s using diamines showcases the thermal stability and solubility of these polymers, expanding their applications in polymer semiconductors (Sabbaghian et al., 2015).

Structural and Thermal Properties

The exploration of densities, viscosities, and thermal decomposition kinetics of compounds derived from 4-Fluoro-6-methylbenzene-1,3-diamine provides fundamental insights into their physicochemical properties. These studies are crucial for understanding solute-solvent interactions, designing better solvent systems, and improving the thermal stability of materials for various industrial applications (Zhu et al., 2014). Additionally, the investigation of vaporization enthalpies of fluorinated compounds, including those derived from 4-fluoro analogs, aids in the development of more efficient and environmentally friendly solvent systems and materials (Verevkin et al., 2014).

特性

IUPAC Name |

4-fluoro-6-methylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMWAWDEZPFUTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015734 | |

| Record name | 2,4-Diamino-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-6-methylbenzene-1,3-diamine | |

CAS RN |

141922-20-5 | |

| Record name | 2,4-Diamino-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[2-(N-acetyl-2-methylanilino)-4-chloro-1,3-thiazol-5-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2602956.png)

![methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2602958.png)